1-(2,6-Dichlorophenyl)-2-methylpropan-1-one
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Overview
Description
1-(2,6-Dichlorophenyl)-2-methylpropan-1-one is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylpropanone backbone. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorophenyl)-2-methylpropan-1-one typically involves the reaction of 2,6-dichlorobenzaldehyde with isobutyryl chloride in the presence of a base such as pyridine. The reaction proceeds through an acylation mechanism, resulting in the formation of the desired ketone .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dichlorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed:
Scientific Research Applications
1-(2,6-Dichlorophenyl)-2-methylpropan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2,6-Dichlorophenyl)-2-methylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt cell membrane integrity or inhibit essential enzymes in microbial cells .
Comparison with Similar Compounds
1-(2,6-Dichlorophenyl)-2-methylpropan-1-ol: This compound is a reduced form of the ketone and exhibits different chemical and biological properties.
2,6-Dichlorobenzaldehyde: A precursor in the synthesis of 1-(2,6-Dichlorophenyl)-2-methylpropan-1-one, with distinct reactivity and applications.
2,6-Dichlorophenylacetic acid: Another related compound with unique properties and uses.
Uniqueness: Its dichlorophenyl group and ketone functionality make it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C10H10Cl2O |
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Molecular Weight |
217.09 g/mol |
IUPAC Name |
1-(2,6-dichlorophenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C10H10Cl2O/c1-6(2)10(13)9-7(11)4-3-5-8(9)12/h3-6H,1-2H3 |
InChI Key |
CGCFHVXTOQVBAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
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